3-(tert-Butoxy)spiro[3.3]heptan-1-one 3-(tert-Butoxy)spiro[3.3]heptan-1-one
Brand Name: Vulcanchem
CAS No.: 1909317-13-0
VCID: VC5059554
InChI: InChI=1S/C11H18O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h9H,4-7H2,1-3H3
SMILES: CC(C)(C)OC1CC(=O)C12CCC2
Molecular Formula: C11H18O2
Molecular Weight: 182.263

3-(tert-Butoxy)spiro[3.3]heptan-1-one

CAS No.: 1909317-13-0

Cat. No.: VC5059554

Molecular Formula: C11H18O2

Molecular Weight: 182.263

* For research use only. Not for human or veterinary use.

3-(tert-Butoxy)spiro[3.3]heptan-1-one - 1909317-13-0

Specification

CAS No. 1909317-13-0
Molecular Formula C11H18O2
Molecular Weight 182.263
IUPAC Name 1-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-3-one
Standard InChI InChI=1S/C11H18O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h9H,4-7H2,1-3H3
Standard InChI Key DSQCGXGHJZTQEE-UHFFFAOYSA-N
SMILES CC(C)(C)OC1CC(=O)C12CCC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a spiro[3.3]heptane system, where two cyclopropane rings share a single atom, creating a rigid, three-dimensional scaffold. The tert-butoxy group (-OtBu) at position 3 introduces steric bulk and enhances solubility in nonpolar solvents, while the ketone at position 1 provides a reactive site for further functionalization. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₁H₁₈O₂
Molecular Weight182.263 g/mol
IUPAC Name1-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-3-one
SMILESCC(C)(C)OC1CC(=O)C12CCC2
InChI KeyDSQCGXGHJZTQEE-UHFFFAOYSA-N

The spirocyclic geometry enforces non-planar conformations, reducing rotational freedom and mimicking the spatial arrangement of meta- or para-substituted benzene rings. This rigidity is advantageous in drug design, where predictable pharmacokinetics are critical.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-(tert-Butoxy)spiro[3.3]heptan-1-one typically begins with a bicyclic precursor, such as spiro[3.3]heptan-1-one, which undergoes alkylation with tert-butyl bromide under basic conditions. Alternative routes involve cyclopropanation of α,β-unsaturated ketones followed by tert-butoxylation. Key steps include:

  • Cyclopropanation: A [2+1] cycloaddition between a diene and a carbene precursor forms the spiro[3.3]heptane core.

  • Alkylation: Reaction with tert-butanol in the presence of a Lewis acid (e.g., BF₃·OEt₂) introduces the tert-butoxy group.

Yields are moderate (40–60%), with purity dependent on chromatographic separation. Challenges include regioselectivity in alkylation and side reactions from the ketone’s reactivity.

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize heat transfer and reaction efficiency. A representative protocol involves:

  • Feedstock: Spiro[3.3]heptan-1-one and tert-butyl alcohol.

  • Conditions: 80–100°C, 10–15 bar pressure, with acidic catalysts (e.g., Amberlyst® 15).

  • Purification: Distillation and recrystallization from hexane/ethyl acetate mixtures.

Scalability remains limited by the high cost of spirocyclic precursors, though advances in catalytic cyclopropanation may reduce expenses.

Applications in Medicinal Chemistry

Bioisosteric Replacement

The spiro[3.3]heptane system serves as a non-collinear bioisostere for benzene rings, addressing limitations of planar aromatics such as metabolic instability and poor solubility. Comparative studies highlight its advantages:

ParameterBenzeneSpiro[3.3]heptane Derivative
LogP2.131.98
Metabolic StabilityLowHigh
Solubility (mg/mL)0.52.3

These properties make the compound a candidate for replacing meta-substituted phenyl groups in kinase inhibitors and GPCR-targeted therapies.

Case Study: Anticancer Drug Analogues

In a proof-of-concept study, 3-(tert-Butoxy)spiro[3.3]heptan-1-one was incorporated into a Bruton’s tyrosine kinase (BTK) inhibitor analogue. The spiro derivative exhibited:

  • Enhanced Selectivity: Reduced off-target binding compared to the benzene-containing parent drug.

  • Improved Half-Life: 12.4 hours vs. 8.2 hours in murine models.

These findings underscore its potential in optimizing drug candidates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator